molecular formula C6H9ClN2 B12357435 2-(3-Chloropropyl)-1H-imidazole

2-(3-Chloropropyl)-1H-imidazole

Cat. No.: B12357435
M. Wt: 144.60 g/mol
InChI Key: OLOFOLZWOJTRCH-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a 3-chloropropyl group attached to the imidazole ring makes this compound unique and useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1H-imidazole typically involves the reaction of imidazole with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides under specific conditions.

    Reduction: The compound can be reduced to form 2-(3-aminopropyl)-1H-imidazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(3-azidopropyl)-1H-imidazole, 2-(3-thiopropyl)-1H-imidazole, and 2-(3-alkoxypropyl)-1H-imidazole.

    Oxidation: Imidazole N-oxides.

    Reduction: 2-(3-aminopropyl)-1H-imidazole.

Scientific Research Applications

2-(3-Chloropropyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of antifungal and antimicrobial agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1H-imidazole involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 3-chloropropyl group reacts with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropyl)-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Iodopropyl)-1H-imidazole: Contains an iodine atom in place of chlorine.

    2-(3-Hydroxypropyl)-1H-imidazole: The chlorine atom is replaced by a hydroxyl group.

Uniqueness

2-(3-Chloropropyl)-1H-imidazole is unique due to its specific reactivity profile. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromine or iodine counterparts. Additionally, the compound’s ability to form stable intermediates and products in various chemical reactions makes it a valuable tool in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(3-chloropropyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOFOLZWOJTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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